
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is a chemical compound with the molecular formula C8H4ClF3N2O2. It is known for its unique structural properties, which include a trifluoromethyl group and a nitrophenyl group. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反应分析
Types of Reactions
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include various substituted ethanimidoyl derivatives.
Reduction: The major product is 2,2,2-trifluoro-N-(4-aminophenyl)ethanimidoyl chloride.
Oxidation: Products include oxidized derivatives of the phenyl ring.
科学研究应用
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with trifluoromethyl groups.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- involves its reactive functional groups. The trifluoromethyl group imparts unique electronic properties, making the compound a strong electrophile. This allows it to react readily with nucleophiles, facilitating various chemical transformations. The nitrophenyl group can undergo reduction and oxidation, further expanding its reactivity profile .
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-fluorophenyl)ethanimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)ethanimidoyl Chloride
Uniqueness
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is unique due to the presence of both a trifluoromethyl group and a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions, including substitution, reduction, and oxidation, sets it apart from similar compounds .
属性
CAS 编号 |
145372-31-2 |
|---|---|
分子式 |
C8H4ClF3N2O2 |
分子量 |
252.58 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-(4-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF3N2O2/c9-7(8(10,11)12)13-5-1-3-6(4-2-5)14(15)16/h1-4H |
InChI 键 |
IWQPLTUVTUCFOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C(C(F)(F)F)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


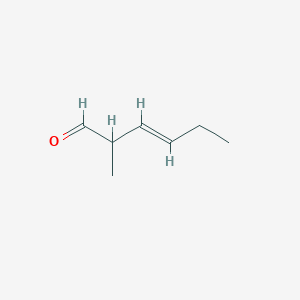
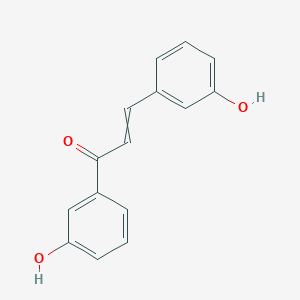


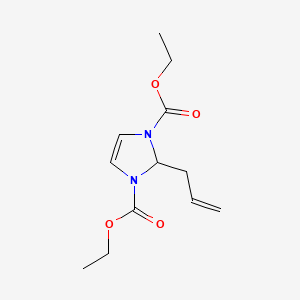
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
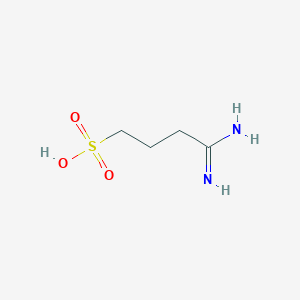

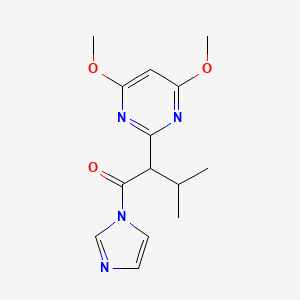
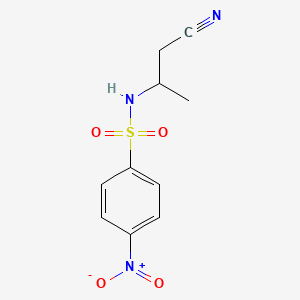
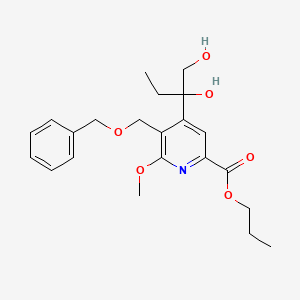
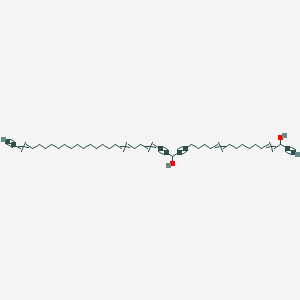
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
